Gavestinel sodium

Description

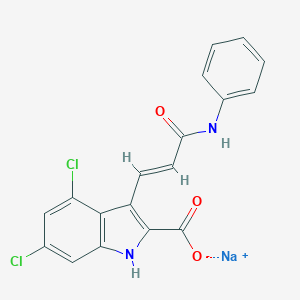

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

153436-38-5 |

|---|---|

Molecular Formula |

C18H12Cl2N2NaO3 |

Molecular Weight |

398.2 g/mol |

IUPAC Name |

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+; |

InChI Key |

OBPMZHMRJJJUBC-UHDJGPCESA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |

Other CAS No. |

153436-38-5 |

Synonyms |

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt 3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid 4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid Gavestinel gavestinel sodium GV 150526A GV-150526A GV-150526X GV150526 GV150526A |

Origin of Product |

United States |

Mechanistic Elucidation of Gavestinel Sodium Action

Receptor Binding Affinity and Selectivity Profile

The therapeutic potential and safety profile of a neurological agent are intrinsically linked to its binding affinity for its primary target and its selectivity over other related receptors. Gavestinel sodium has been characterized as a highly selective antagonist, demonstrating a distinct preference for the strychnine-insensitive glycine (B1666218) co-agonist site on the NMDA receptor.

High Affinity Binding to the Strychnine-Insensitive Glycine Site of the NMDA Receptor Complex

This compound exhibits a high affinity for the glycine binding site on the NMDA receptor. nih.gov This interaction is non-competitive with respect to the primary agonist, glutamate (B1630785), meaning it does not directly compete for the same binding site. Instead, by binding to the glycine site, this compound allosterically modulates the receptor's function, preventing its activation even in the presence of glutamate. The affinity of this compound for this site has been quantified, with a reported pKi of 8.5. nih.gov This translates to a dissociation constant (Ki) in the nanomolar range, indicating a strong and specific interaction.

Binding Affinity of this compound for the NMDA Receptor Glycine Site

| Parameter | Value |

|---|---|

| pKi | 8.5 nih.gov |

| Ki (nM) | 3.16 |

Note: The Ki value was calculated from the pKi value using the formula Ki = 10^(-pKi) M.

Differential Selectivity Against Ionotropic Glutamate Receptors (AMPA, Kainate)

Broad Receptor Panel Selectivity Analysis

To fully comprehend the specificity of this compound, a comprehensive analysis across a broad panel of diverse receptors and ion channels is necessary. Such studies are standard in preclinical drug development to identify potential off-target interactions that could lead to unforeseen side effects. However, detailed public-domain data from a broad receptor panel screening for this compound is not currently available. The focused research on its high-affinity interaction with the NMDA receptor glycine site suggests a targeted mechanism of action.

Modulatory Effects on Neuronal Signaling Pathways

By binding to the NMDA receptor, this compound directly influences downstream neuronal signaling cascades that are pivotal in both normal synaptic function and excitotoxic cell death. Its primary mechanism involves the prevention of excessive calcium influx, a hallmark of glutamate-induced neurotoxicity.

Inhibition of Glutamate-Induced Intracellular Calcium Dysregulation in Cortical Neurons

Overactivation of NMDA receptors by excessive glutamate leads to a massive and sustained influx of calcium ions (Ca2+) into neurons. This intracellular calcium dysregulation is a central event in the excitotoxic cascade, triggering a host of detrimental downstream processes, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal death.

While direct experimental data specifically detailing the effects of this compound on glutamate-induced intracellular calcium dysregulation in cortical neurons is limited in publicly accessible literature, its function as a potent NMDA receptor antagonist strongly supports its role in mitigating this process. By blocking the activation of the NMDA receptor, this compound would effectively prevent the excessive influx of Ca2+ that is the primary trigger for excitotoxicity.

Attenuation of NMDA-Evoked Current in Mouse Cortical Neurons

The binding of this compound to the glycine site of the NMDA receptor translates into a functional attenuation of the ion channel's activity. Electrophysiological studies are instrumental in demonstrating this effect by measuring the ionic currents that flow through the receptor channel in response to NMDA application.

Antagonism of Glycine Potentiation of Neurotransmitter Release in Synaptosomes

This compound, a selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, has been a subject of significant research in the context of neuroprotection. Its mechanism of action is intrinsically linked to the modulation of the NMDA receptor's function, which plays a critical role in excitatory synaptic transmission. The activation of the NMDA receptor is unique as it necessitates the binding of both glutamate and a co-agonist, which is typically glycine or D-serine. This co-agonist function of glycine is crucial for the opening of the receptor's ion channel, allowing for the influx of calcium and subsequent downstream signaling cascades.

In experimental settings using hippocampal slices, high concentrations of glycine have been shown to induce hyperexcitability and neurotoxicity in an NMDA receptor-dependent manner. This effect can be blocked by NMDA receptor antagonists, highlighting the critical role of the glycine site in mediating these excitatory phenomena. Glycine site NMDA antagonists, such as this compound, function by competitively binding to this co-agonist site, thereby preventing the glycine-mediated potentiation of NMDA receptor activation.

The following table illustrates the conceptual effect of this compound on glycine-potentiated neurotransmitter release from synaptosomes, based on its known mechanism as a competitive antagonist at the NMDA receptor glycine site.

| Condition | Glycine Concentration | This compound Concentration | Expected Neurotransmitter Release (Relative Units) | Mechanism of Action |

|---|---|---|---|---|

| Basal | Low | 0 µM | 1.0 | Baseline neurotransmitter release without significant glycine potentiation. |

| Glycine Potentiation | High | 0 µM | >1.5 | Glycine binding to the NMDA receptor co-agonist site enhances glutamate-mediated neurotransmitter release. |

| Low-Dose Antagonism | High | Low | 1.0 - 1.5 | Partial blockade of the glycine binding site by this compound, leading to a reduction in glycine-potentiated release. |

| High-Dose Antagonism | High | High | <1.0 | Significant occupancy of the glycine binding site by this compound, effectively inhibiting glycine potentiation and reducing neurotransmitter release towards basal levels. |

Detailed Research Findings

Studies on NMDA receptor antagonists have consistently shown that blocking the glycine site is an effective strategy for mitigating excitotoxicity. For instance, research has demonstrated that glycine receptor antagonists can attenuate NMDA-induced brain injury in vivo. The binding characteristics of this compound (GV150526A) to rat cerebral cortical membranes have been characterized, revealing a high-affinity binding site. Dissociation experiments have shown that the rate at which this compound unbinds from the receptor is different in the presence of glycine, which may suggest a complex allosteric interaction rather than a simple competitive one.

While this compound did not block long-term potentiation in rats at neuroprotective doses, a phenomenon often associated with other NMDA receptor antagonists, this highlights its more nuanced modulatory role. The core of its action in the context of this article remains its ability to prevent the necessary co-activation of the NMDA receptor by glycine. This interruption of the glycine-dependent potentiation of glutamatergic signaling is the fundamental mechanism by which this compound is thought to exert its neuroprotective effects.

Preclinical Pharmacological Investigations of Gavestinel Sodium

Neuroprotective Efficacy in Experimental Models of Neurological Insult

Preclinical studies in various animal models of stroke have been conducted to evaluate the neuroprotective potential of Gavestinel sodium. These investigations have primarily focused on its ability to reduce the extent of brain damage and preserve neurological function following an ischemic event.

A primary measure of neuroprotection in preclinical stroke research is the reduction of infarct volume. Gavestinel has demonstrated efficacy in this regard in rodent models of focal cerebral ischemia. Specifically, in the Middle Cerebral Artery Occlusion (MCAO) model in rats, a standard for simulating human ischemic stroke, Gavestinel was shown to reduce the volume of the resulting brain infarct. goettingen-research-online.denih.gov This neuroprotective effect was observed in various studies, forming a key part of the preclinical evidence supporting its development. goettingen-research-online.decsic.es The compound's ability to limit the area of ischemic damage in these models suggested its potential to mitigate the consequences of stroke. nih.gov

Beyond structural outcomes like infarct size, the functional preservation of neural pathways is a critical indicator of a neuroprotective agent's efficacy. In a rat model of focal ischemia (MCAo), Gavestinel was found to protect somatosensory evoked potentials (SSEPs). goettingen-research-online.decsic.es SSEPs are electrical responses in the brain generated by stimulation of peripheral nerves, and their preservation indicates that the functional integrity of the somatosensory pathway is maintained despite the ischemic insult. The protection of these electrophysiological parameters by Gavestinel provided further evidence of its neuroprotective action in preclinical settings. goettingen-research-online.decsic.es

In Vivo Activity and Oral Bioavailability in Animal Studies

For a drug to be clinically viable, it must demonstrate activity within a living organism and possess suitable pharmacokinetic properties. Preclinical studies confirmed that Gavestinel is active in vivo and is orally bioavailable. drugbank.com In studies using mice, Gavestinel effectively inhibited convulsions induced by NMDA administration, demonstrating its ability to antagonize the receptor's function in a whole-animal model. sci-hub.se This activity was observed following both intravenous and oral administration, confirming its bioavailability through the oral route. sci-hub.se

Table 1: In Vivo Activity of Gavestinel in Mice

| Animal Model | Test | Route of Administration | ED₅₀ | Source |

|---|---|---|---|---|

| Mouse | NMDA-Induced Convulsions | Intravenous (IV) | 0.06 mg/kg | sci-hub.se |

| Mouse | NMDA-Induced Convulsions | Oral (PO) | 6 mg/kg | sci-hub.se |

Comparative Preclinical Efficacy Analysis

The therapeutic potential of a compound is often understood by comparing it to other agents, particularly those within the same pharmacological class.

Gavestinel is distinguished from other NMDA receptor antagonists by its mechanism of action. It is a selective antagonist at the glycine (B1666218) co-agonist site, whereas other classes include competitive antagonists that bind to the glutamate (B1630785) site (e.g., Selfotel) and non-competitive channel blockers that bind within the receptor's ion channel (e.g., Ketamine, Dizocilpine [MK-801]). researchgate.netmdpi.comnih.gov This distinction is significant because different sites of action on the complex NMDA receptor can lead to varied pharmacological and side-effect profiles. nih.gov The development of glycine site antagonists was driven by the hypothesis that they might offer a better therapeutic window, avoiding the severe psychotomimetic and other adverse effects that limited the clinical development of competitive antagonists and channel blockers. nih.gov While compounds like Selfotel also showed preclinical neuroprotective effects, their clinical trials were halted due to safety concerns and a potential for neurotoxicity. researchgate.net

A critical aspect of preclinical evaluation is the assessment of a drug's potential for adverse behavioral effects. This is particularly relevant for NMDA receptor antagonists, which are known to cause effects such as motor impairment. sci-hub.se The rotarod test is a common method used to assess motor coordination in rodents. sci-hub.sepsu.edu

In a comparative study, Gavestinel was notable for its lack of disruptive effects on motor coordination in the rotarod test at doses up to 300 mg/kg. sci-hub.se This contrasts sharply with other neuroprotective agents that have undergone clinical trials. For instance, compounds like Selfotel, Ifenprodil, and Cerestat were found to have very low therapeutic ratios (≤1), meaning the dose required for neuroprotection was the same as or higher than the dose that caused significant motor impairment. sci-hub.se This poor separation between efficacy and side effects may have contributed to their failure in clinical trials. sci-hub.se Gavestinel's more favorable profile in this preclinical behavioral assessment suggested a wider therapeutic window. sci-hub.se

Table 2: Comparative Preclinical Behavioral Effects of NMDA Antagonists

| Compound | NMDA Antagonist Class | Effect on Motor Coordination (Rotarod Test) | Therapeutic Ratio (Motor Impairment vs. Neuroprotection) | Source |

|---|---|---|---|---|

| Gavestinel | Glycine Site Antagonist | No disruptive effects up to 300 mg/kg | Not determined, but higher than others listed | sci-hub.se |

| Selfotel | Competitive Antagonist | Significant impairment | ≤1 | sci-hub.se |

| Ifenprodil | NR2B-selective Antagonist | Significant impairment | ≤1 | sci-hub.se |

| Cerestat (Aptiganel) | Non-competitive Channel Blocker | Significant impairment | ≤1 | sci-hub.se |

Drug Discovery and Synthetic Methodologies for Gavestinel Sodium

Synthetic Pathways and Indole-2-Carboxylate (B1230498) Modification Strategies

The synthesis of Gavestinel involves the modification of an indole-2-carboxylate core structure. wikipedia.orgclockss.org A key step in its synthesis is the substitution at the C-3 position of the indole-2-carboxylate with an unsaturated lateral side chain. wikipedia.org A general synthetic route starts with a known 3-unsubstituted indole (B1671886) derivative, which undergoes formylation at the C-3 position. drugfuture.com This is followed by the introduction of the side chain and subsequent hydrolysis of the ethyl ester group to yield Gavestinel as a sodium salt. drugfuture.com

Alternative synthetic strategies have been developed for creating analogues of Gavestinel with substitutions on the terminal phenyl ring of the C-3 side chain. drugfuture.com These methods involve the chemoselective deprotection of a tert-butyl ester group to yield a free carboxylic acid, which then undergoes amidation. drugfuture.com The activation of the carboxy group, for instance through the formation of a 2-pyridyl thioester, has proven to be an efficient method for this amidation step. drugfuture.com

Principles of Rational Drug Design Applied to Quinoline-Derived Scaffolds

The development of Gavestinel and related compounds is a prime example of rational drug design applied to quinoline-derived scaffolds. mdpi.compreprints.org This approach aims to enhance target engagement and improve pharmacokinetic properties through targeted synthetic modifications. mdpi.compreprints.org For instance, the introduction of a sulfonamide substitution in Gavestinel was a deliberate strategy to improve its NMDA receptor blockade and bioavailability. mdpi.comresearchgate.net

Computational modeling and the study of structure-activity relationships (SAR) are central to this rational design process. researchgate.netnih.gov These tools help in understanding how minor structural alterations, such as halogenation or esterification, can significantly impact a molecule's biological activity, including its ability to cross the blood-brain barrier and its affinity for specific receptor sites. mdpi.comresearchgate.netnih.gov The goal is to design compounds with precise molecular engagement to maximize therapeutic effects while minimizing off-target effects. preprints.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies in NMDA Receptor Modulation

Structure-activity relationship (SAR) studies have been instrumental in optimizing the NMDA receptor modulating activity of compounds like Gavestinel. These studies explore how specific structural features of a molecule influence its pharmacological profile. mdpi.com For Gavestinel, a key finding was the high affinity and selectivity for the glycine (B1666218) binding site of the NMDA receptor complex. wikipedia.orgdrugbank.com

SAR studies have revealed that the indole-2-carboxylate scaffold is crucial for this activity. caymanchem.com Modifications at the C-3 position with a specific unsaturated side chain were found to be critical for potent antagonism. wikipedia.org Furthermore, substitutions on the indole ring, such as the dichloro substitutions in Gavestinel, contribute to its high potency. caymanchem.com The aim of these studies is to identify the optimal combination of structural features to achieve high receptor affinity and selectivity, which is essential for developing effective NMDA receptor modulators. mdpi.com

| Feature | Importance in NMDA Receptor Modulation |

| Indole-2-carboxylate scaffold | Essential core structure for binding. caymanchem.com |

| C-3 position unsaturated side chain | Critical for potent antagonist activity. wikipedia.org |

| Dichloro substitutions on the indole ring | Contributes to high potency. caymanchem.com |

| Sulfonamide substitution | Improves NMDA receptor blockade and bioavailability. mdpi.comresearchgate.net |

Development of Advanced Analogues and Derivative Compounds

The knowledge gained from the development and SAR studies of Gavestinel has paved the way for the creation of advanced analogues and derivative compounds. The goal is to develop next-generation therapeutics with improved pharmacological profiles, including enhanced neuroprotection and better blood-brain barrier penetration. mdpi.com

One example of this ongoing research is the development of the SZR series of kynurenic acid analogues. mdpi.com These compounds, such as SZR-72 and SZR-104, have shown promising results in preclinical studies, demonstrating enhanced neuroprotective effects and high blood-brain barrier permeability. mdpi.com The development of such analogues continues to be a key focus in the quest for effective treatments for neurological disorders. mdpi.comresearchgate.netresearchgate.net

Translational Research Challenges and Methodological Considerations in Neuroprotection

Analysis of Discrepancies Between Preclinical Neuroprotective Efficacy and Translational Outcomes

Gavestinel (GV-150526), a selective antagonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke. nih.govwikipedia.org In these animal studies, Gavestinel was effective at reducing infarct volume, a key measure of efficacy that is a prerequisite for advancing a compound to clinical trials. nih.gov The rationale for its development was based on the well-understood mechanism of excitotoxicity, where excessive glutamate (B1630785) stimulation of NMDA receptors leads to neuronal cell death in ischemic conditions. wikipedia.org By targeting the glycine co-agonist site, Gavestinel was designed to offer a more modulated and potentially safer antagonism compared to drugs targeting the primary glutamate binding site. wikipedia.org

Despite this strong preclinical foundation, Gavestinel failed to demonstrate clinical benefit in large-scale Phase III clinical trials. wikipedia.orgresearchgate.net The Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials, which enrolled thousands of patients with acute ischemic stroke, found no significant difference in functional outcomes between the Gavestinel and placebo groups at 3 months. researchgate.net The primary endpoint, assessed by the Barthel Index, showed nearly identical outcomes for both groups. researchgate.net Furthermore, mortality rates were also similar between the treatment and placebo arms. researchgate.net

A prospective MRI substudy of the GAIN trials was conducted to directly assess the drug's biological effect on the human brain, using infarct volume as a biomarker. nih.gov This study confirmed the translational disconnect: consistent with the neutral clinical outcomes, Gavestinel had no effect on reducing ischemic lesion volume in patients compared to placebo. nih.gov This stark discrepancy between robust infarct reduction in animal models and the complete lack of effect on the same endpoint in humans highlights a fundamental failure in the translation from preclinical to clinical settings. nih.gov The reasons for this disconnect are multifaceted and point toward issues with the predictive validity of the preclinical models used. mdpi.comresearchgate.net

Table 1: Comparison of Preclinical and Clinical Findings for Gavestinel Sodium

| Metric | Preclinical Finding | Clinical Trial (GAIN) Finding | MRI Substudy Finding |

| Efficacy Endpoint | Reduction in infarct volume | No improvement in functional outcome (Barthel Index) | No reduction in infarct volume |

| Outcome | Promising neuroprotection | Failure to meet primary endpoint | Concordant with neutral clinical outcome |

Limitations of Current Experimental Animal Models in Replicating Complex Human Neurological Conditions

Several key limitations of the animal models used in neuroprotection research likely contributed to the translational failure of Gavestinel:

Homogeneity of Animal Subjects: Preclinical studies often use young, healthy male animals of a specific strain. This contrasts sharply with the typical human stroke population, which is elderly and frequently presents with comorbidities such as hypertension, diabetes, and atherosclerosis, all of which can influence stroke pathophysiology and treatment response. researchgate.net

Standardized Injury Models: The most common animal model involves the artificial occlusion of the middle cerebral artery (MCAo). openaccessjournals.com While this creates a reproducible focal ischemic injury, it does not capture the variability of human strokes, which can be embolic or thrombotic and affect different vascular territories. openaccessjournals.com

Controlled Therapeutic Window: In many animal studies, the neuroprotective agent is administered very early after the ischemic insult, sometimes even before. In the GAIN trials, Gavestinel was administered within 6 hours of stroke onset, a pragmatic but potentially very late window compared to the conditions under which the drug proved effective in the lab. researchgate.net The narrow therapeutic window for blocking excitotoxicity may have already closed for many patients by the time of treatment. nih.gov

Confounding Factors: Anesthetics used during animal surgery can themselves have neuroprotective effects, potentially inflating the apparent efficacy of the test agent. nih.gov Furthermore, strict physiological monitoring and control in animal experiments (e.g., temperature, blood pressure) are not representative of the more variable clinical scenario. nih.gov

These differences between highly controlled animal experiments and the complex reality of clinical stroke mean that a drug's efficacy in the former is not guaranteed in the latter. researchgate.net

Methodological Rigor and Standardization in Preclinical Neuroprotection Research (e.g., STAIR Criteria Adherence)

In response to the consistent failure of promising neuroprotective agents in the 1990s, the Stroke Therapy Academic Industry Roundtable (STAIR) published recommendations to improve the rigor and translational potential of preclinical research. oaepublish.comutas.edu.au These criteria emphasize elements of good study design such as randomization, blinded assessment, sample size calculations, demonstration of efficacy in multiple species and different laboratories, and the inclusion of animals with comorbidities. oaepublish.com

While the Gavestinel trials were designed and conducted around the time these criteria were first being discussed and published, the preclinical work underpinning its development largely predated their widespread adoption. utas.edu.auahajournals.org Retrospective analysis suggests that many early neuroprotective agents, likely including Gavestinel, advanced to clinical trials based on preclinical evidence that would not meet today's more stringent STAIR standards. nih.gov For instance, many early studies lacked rigorous blinding and randomization, used only a single species, and did not adequately explore dose-response or the therapeutic window. nih.govscienceopen.com

Even for agents developed with greater adherence to STAIR criteria, such as NXY-059 which also failed, translational success is not guaranteed. nih.govfrontiersin.org This has led to the recognition that while adherence to such guidelines is necessary to ensure the quality of preclinical data, it may not be sufficient to overcome the fundamental biological and modeling challenges of translating neuroprotection from animals to humans. nih.gov The experience with Gavestinel and other failed agents underscores that methodological rigor is a critical, but not the only, component for successful translation. oaepublish.com

Future Directions in Preclinical Neuroprotection Research and Model Refinement

The failure of Gavestinel and a multitude of other neuroprotective candidates has prompted a re-evaluation of the entire translational research paradigm. Future efforts are focused on refining preclinical models and integrating more sophisticated tools to bridge the gap between laboratory findings and clinical reality.

One of the most significant lessons from the Gavestinel trials is the value of biomarkers. The GAIN MRI substudy was a pioneering effort to use an imaging biomarker (infarct volume) as a measure of biological drug effect in a large-scale stroke trial. nih.gov Although the result was negative, it provided clear evidence that the drug was not having the intended effect on the target tissue, confirming the clinical outcome. nih.gov

This approach is now seen as crucial for future development. Integrating biomarkers into preclinical research can help in several ways:

Target Engagement: Biomarkers can confirm that a drug is reaching its intended target in the central nervous system and exerting a physiological effect. nih.govpsu.edu This was a critical uncertainty in many failed trials.

Patient Selection: Biomarkers could help identify patient subgroups most likely to respond to a specific therapy. mdpi.com For example, imaging could identify patients with a specific pathophysiological profile that matches a drug's mechanism of action. nih.gov

Surrogate Endpoints: Biomarkers can serve as surrogate endpoints in early-phase clinical trials to provide "proof-of-principle" that a drug is biologically active before launching into large, expensive Phase III studies. nih.govnih.gov

Future preclinical studies are increasingly expected to identify and validate biomarkers alongside the therapeutic agent itself.

Overcoming the barriers that led to the failure of Gavestinel requires a multi-pronged approach aimed at improving the entire drug development pipeline. Key strategies include:

Improving Animal Models: Efforts are underway to develop animal models that better reflect human stroke, for instance, by using aged animals or animals with comorbidities like hypertension. researchgate.net

Focus on Multi-Target and Pleiotropic Drugs: The "one-target, one-drug" approach has been largely unsuccessful, as the ischemic cascade involves multiple, redundant pathways. mdpi.com Future strategies may focus on agents with multiple mechanisms of action or on combination therapies that target different aspects of the injury process. frontiersin.org

Enhanced Trial Design: Clinical trials must be designed to maximize the chance of success. This includes using advanced imaging to select appropriate patients, confirming target engagement, and potentially using adaptive trial designs that allow for modifications based on interim analyses. ahajournals.orgopenaccessjournals.com

Reverse Translation: Instead of a linear path from bench to bedside, researchers are looking at "reverse translation," where findings from human studies and genetic analyses are used to identify and validate novel drug targets, which are then taken back to preclinical models. oaepublish.com This ensures that the targets are relevant to human disease from the outset.

The failure of Gavestinel, while disappointing, provided invaluable lessons that have helped shape the modern landscape of neuroprotective drug development, emphasizing the need for more rigorous, biologically informed, and clinically relevant translational research. nih.govresearchgate.net

Q & A

Q. What is the pharmacological mechanism of Gavestinel sodium as an NMDA receptor antagonist?

this compound acts as a non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex. Its high binding affinity (pKi = 8.5) enables selective inhibition of NMDA receptor activity, which is critical in excitotoxicity pathways during ischemic stroke. Researchers should validate receptor binding assays (e.g., radioligand displacement studies) and functional assays (e.g., electrophysiological measurements) to confirm target engagement .

Q. What are the key clinical trials evaluating this compound in acute ischemic stroke?

The GAIN International and GAIN Americas trials (Phase III) evaluated this compound in patients treated within 6 hours of stroke onset. These randomized, double-blind, placebo-controlled trials assessed infarct volume via MRI and clinical outcomes (e.g., Barthel Index). Despite no significant reduction in infarct volume, post hoc analyses revealed correlations between infarct size and clinical outcomes, suggesting methodological considerations for endpoint selection in future trials .

Q. How should preclinical studies on this compound be designed to optimize translational relevance?

Preclinical models should mimic human stroke pathophysiology, including transient middle cerebral artery occlusion (MCAO) in rodents. Key parameters include dose-response studies (e.g., 0.1–10 mg/kg), time-to-treatment windows (≤6 hours post-ischemia), and multimodal outcome measures (e.g., infarct volume, neurobehavioral tests). Ensure compliance with ARRIVE guidelines for rigor and reproducibility .

Advanced Research Questions

Q. How can contradictory data between preclinical efficacy and clinical trial outcomes for this compound be reconciled?

Discrepancies may arise from differences in species-specific NMDA receptor subunit composition, ischemic injury heterogeneity, or timing of therapeutic intervention. Researchers should conduct meta-analyses of preclinical datasets to identify dose-response trends and validate biomarkers (e.g., glutamate levels, diffusion-weighted MRI) to bridge translational gaps. Retrospective analysis of GAIN trial subgroups (e.g., stroke severity, comorbidities) may also clarify contextual efficacy .

Q. What methodological improvements could enhance the statistical power of future stroke trials involving this compound?

Sequential trial designs, such as the triangular test proposed for the GAIN International Study, allow early termination for futility or efficacy, reducing sample size (e.g., by 234 patients in GAIN) and trial duration. Adaptive designs with Bayesian statistics or enrichment strategies (e.g., selecting patients with confirmed NMDA receptor activation via imaging) may improve sensitivity to treatment effects .

Q. What are the challenges in interpreting mortality data from this compound trials, and how should they be addressed?

In the GAIN trials, this compound was associated with a higher mortality rate (23%) compared to placebo (19%), though not statistically significant. Researchers must differentiate between treatment-related effects and confounding factors (e.g., stroke severity, comorbidities). Sensitivity analyses and competing-risk models (e.g., Fine-Gray regression) can isolate causal relationships .

Q. How can researchers integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize this compound dosing?

Population PK/PD models should incorporate blood-brain barrier penetration data, receptor occupancy studies, and time-dependent changes in ischemic tissue. For example, Gavestinel’s half-life (~12–24 hours) and CSF-to-plasma ratio (0.5–1.0) necessitate simulations to predict optimal dosing intervals and target engagement in dynamic ischemic environments .

Methodological Guidelines

- Experimental Design : Use stratified randomization in animal studies to control for infarct variability. In clinical trials, employ central blinded MRI analysis to minimize bias .

- Data Collection : Adopt standardized scales (e.g., Barthel Index) and ensure rigorous adverse event reporting. Publicly available datasets (e.g., GAIN trial data) should be reanalyzed using modern statistical tools .

- Literature Review : Prioritize high-impact journals and use Google Scholar to identify highly cited studies on NMDA receptor antagonists. Avoid non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.